

1-Benzhydrylazetidine-3-carboxylic acid as a building block in organic synthesis

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Compound of Interest

Compound Name: 1-Benzhydrylazetidine-3-carboxylic acid

Cat. No.: B015527

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An In-Depth Technical Guide to **1-Benzhydrylazetidine-3-carboxylic Acid** as a Premier Building Block in Organic Synthesis

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have emerged as powerful tools for drug design. Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged scaffolds" that offer a compelling balance between conformational rigidity and chemical stability.^{[1][2]} Their incorporation into molecular designs can significantly enhance properties such as aqueous solubility, metabolic stability, and three-dimensional complexity, thereby improving interactions with biological targets.^{[3][4]}

This guide focuses on a particularly versatile and strategic building block: **1-Benzhydrylazetidine-3-carboxylic acid**. This compound uniquely combines the structural benefits of the azetidine core with two orthogonal chemical handles: a carboxylic acid for chain extension and a bulky N-benzhydryl group that serves as both a lipophilic modifier and a readily cleavable protecting group.^[5] Its application spans the synthesis of complex molecules, from peptide mimetics to novel central nervous system agents, making it an indispensable component in the modern synthetic chemist's toolbox.^{[5][6]}

Physicochemical Characteristics

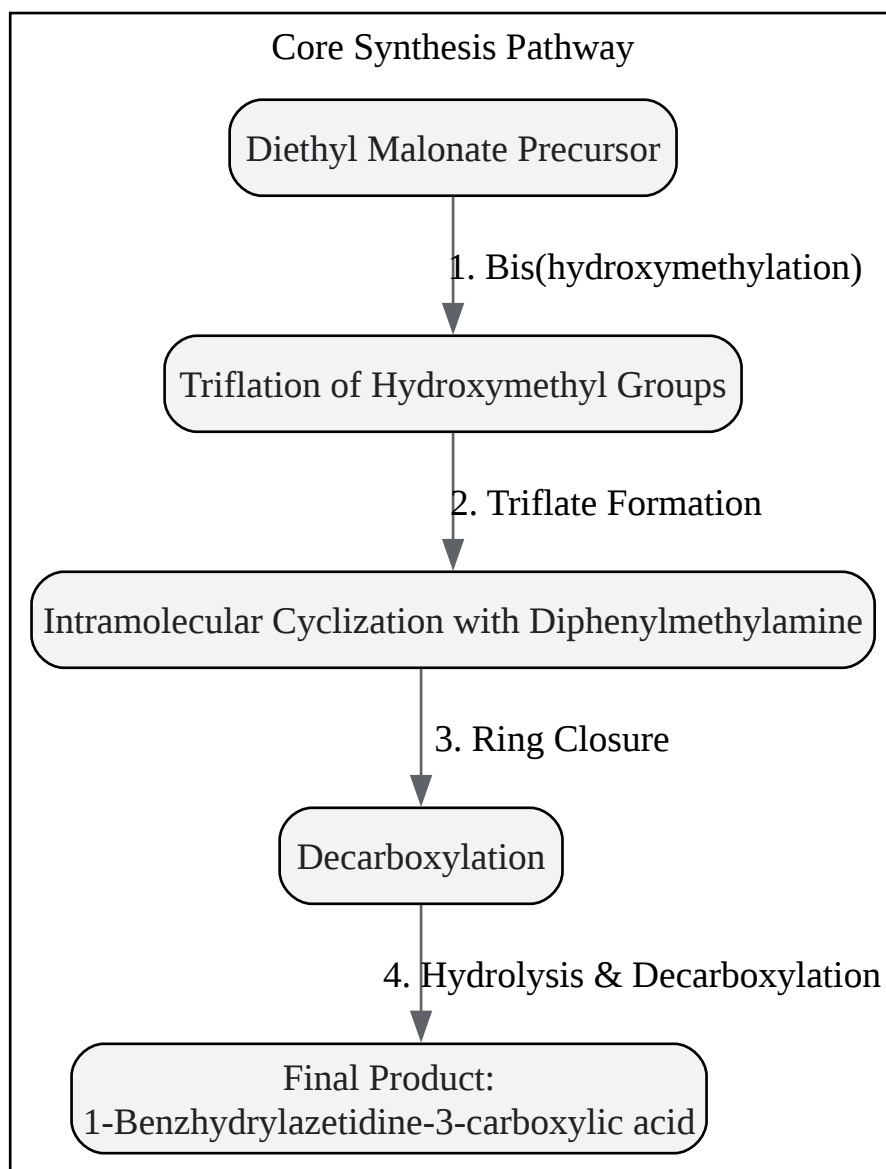
A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key data for **1-Benzhydrylazetidine-3-carboxylic acid** are summarized below.

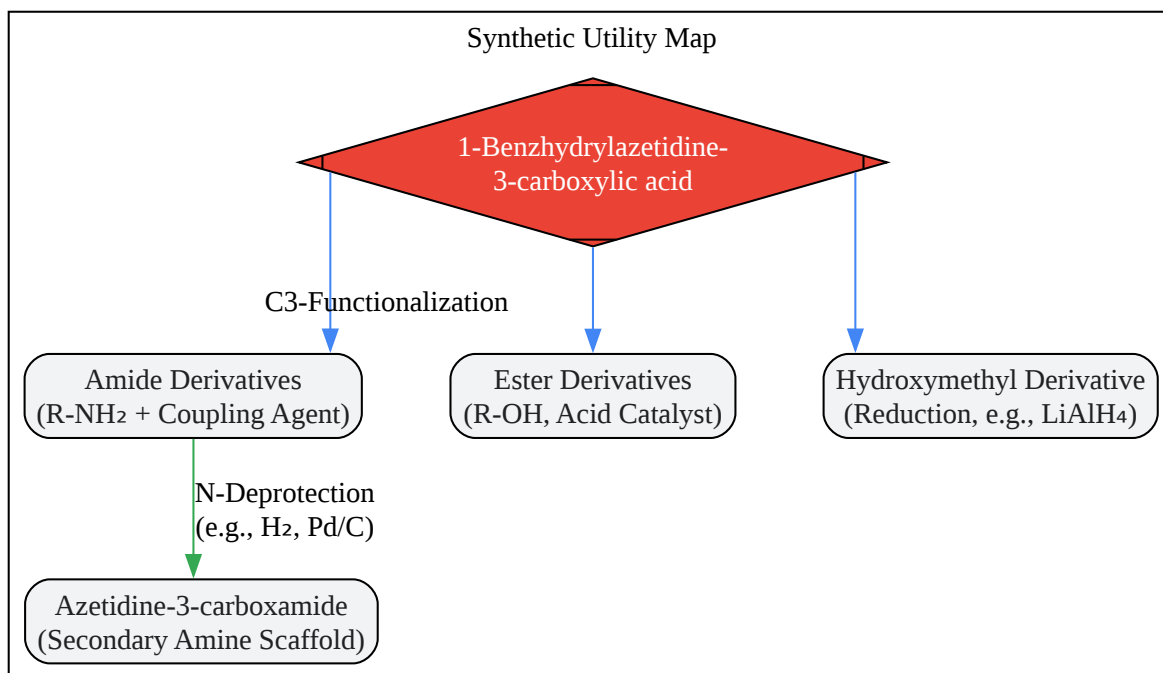
Property	Value
CAS Number	36476-87-6[5][7][8]
Molecular Formula	C ₁₇ H ₁₇ NO ₂ [5][7][9]
Molecular Weight	267.33 g/mol [5]
Appearance	White to Brown Crystalline Powder[5][8]
Melting Point	198 °C (decomposes)[5]
IUPAC Name	1-benzhydrylazetidine-3-carboxylic acid[9][10]
Synonyms	1-(Diphenylmethyl)azetidine-3-carboxylic acid[5][10]

Spectroscopic data, particularly ¹H NMR, is essential for confirming the structure and purity of this reagent and is readily available from commercial suppliers and chemical databases.[11]

Synthetic Strategy: Accessing the Core Scaffold

While **1-Benzhydrylazetidine-3-carboxylic acid** is commercially available, understanding its synthesis provides insight into its chemical nature. A common and efficient strategy for constructing the azetidine-3-carboxylic acid core involves a multi-step sequence starting from readily available precursors like diethyl malonate. The N-benzhydryl group is typically introduced via nucleophilic substitution.





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